molecular formula C7H12N4O4 B7889270 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea CAS No. 823816-56-4

3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea

Cat. No.: B7889270
CAS No.: 823816-56-4
M. Wt: 216.19 g/mol
InChI Key: MIKRLMUNRIFMGO-UHFFFAOYSA-N
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Description

3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea is a urea derivative characterized by a central urea backbone (-N-C(=O)-N-) modified with acetyl groups at the 3-position and an acetylcarbamoyl-substituted aminomethyl moiety.

Properties

IUPAC Name

N-[(acetylcarbamoylamino)methylcarbamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O4/c1-4(12)10-6(14)8-3-9-7(15)11-5(2)13/h3H2,1-2H3,(H2,8,10,12,14)(H2,9,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKRLMUNRIFMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)NCNC(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70838039
Record name N,N'-(Methylenedicarbamoyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70838039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823816-56-4
Record name N,N'-(Methylenedicarbamoyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70838039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Carbamoylation: The addition of a carbamoyl group to the intermediate.

    Urea Formation: The final step involves the formation of the urea moiety through a reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have potential biological activities, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Target Compound :

  • Core structure: Urea (-N-C(=O)-N-) with acetyl (CH₃CO-) groups at the 3-position and an acetylcarbamoyl-substituted aminomethyl side chain.

Analogous Compounds: 1. Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate (C₁₇H₁₆N₂O₅): - Core structure: Urea bridge linking two aromatic rings (methyl benzoate and methoxycarbonylphenyl groups). - Key structural differences: - Aromatic vs. aliphatic substituents. - Asymmetric conformation with a 42.1° dihedral angle between benzene rings, stabilized by intramolecular N–H⋯O hydrogen bonds . - Hydrogen bonding: Forms centrosymmetric dimers via intermolecular C–H⋯O interactions, critical for crystal packing .

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas :

  • Core structure : Urea linked to a pyrazole ring with hydroxymethyl and alkyl/aryl groups.
  • Key structural differences :
  • Heterocyclic (pyrazole) vs. acetylated aliphatic substituents.

Implications :

Analogous Syntheses :

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas: Prepared via refluxing amines with pyrazolooxazinones in chloroform or toluene, followed by crystallization from ethanol–acetic acid mixtures . Key conditions: Anhydrous solvents, reflux for 1–2 hours.

Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate: Synthesized using carbodiimide coupling agents to link aromatic amines and carboxylic acids, followed by crystallization .

Comparison :

  • The target compound’s synthesis may require acetyl-protected intermediates to prevent unwanted side reactions, contrasting with pyrazole- or aromatic-based ureas .

Target Compound :

  • Hypothesized applications include enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial activity due to urea’s affinity for hydrogen-bonding biological targets.

Analogous Compounds :

Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate: Exhibits herbicidal, fungicidal, and cytokinin-like activities .

Pyrazole-linked ureas :

  • Used as plant growth regulators and antimicrobial agents .

Inference :

Data Tables

Table 2. Hydrogen-Bonding Patterns in Urea Derivatives

Compound Name Intramolecular H-Bonds Intermolecular H-Bonds Crystal Packing
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea Likely N–H⋯O Potential C–H⋯O (weaker due to acetyl) Amorphous or less ordered
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate Two N–H⋯O C–H⋯O forming centrosymmetric dimers Layered (011) packing

Biological Activity

3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure includes both acetyl and carbamoyl functional groups, which may influence its biological properties. The presence of these groups is hypothesized to enhance interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, although the precise mechanisms remain an area of ongoing research.

  • Potential Targets:
    • Enzymes involved in metabolic pathways
    • Receptors associated with cellular signaling
    • Proteins that regulate cell proliferation and apoptosis

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antiproliferative Effects: In vitro assays have shown that the compound may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

Anticancer Properties

In vitro studies have assessed the antiproliferative effects of related compounds on human cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)
  • U87 MG (glioblastoma)

Results indicated that certain urea derivatives can significantly reduce cell viability at low concentrations (IC50 values in the nanomolar range), suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
3-Acetyl-1-{[(carbamoyl)amino]methyl}ureaLacks acetyl groupModerate antibacterial activity
1-{[(acetylcarbamoyl)amino]methyl}ureaLacks acetyl group on ureaLimited data available

The unique combination of acetyl and carbamoyl groups in this compound may provide enhanced biological activity compared to its analogs .

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